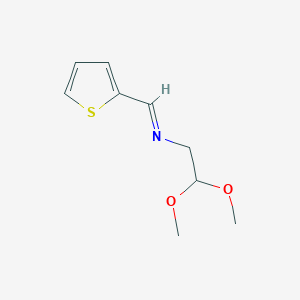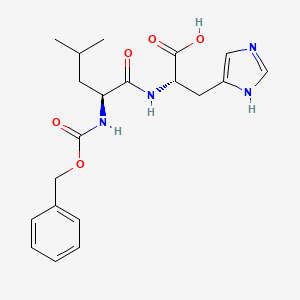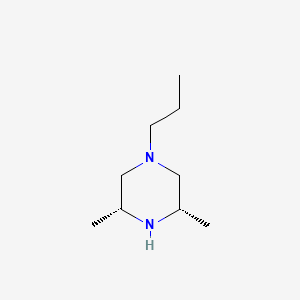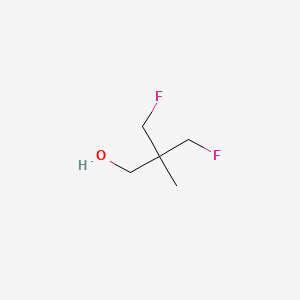
2,2-Di-(fluoromethyl)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di-(fluoromethyl)propanol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, which means it contains fluorine atoms attached to its carbon skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-(fluoromethyl)propanol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methylpropan-1-ol with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and anhydrous conditions to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and scalability. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Di-(fluoromethyl)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
2,2-Di-(fluoromethyl)propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Di-(fluoromethyl)propanol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylpropan-1-ol
- 3-Fluoro-2-methylpropan-1-ol
- 2-Fluoromethyl-2-methylpropan-1-ol
Uniqueness
2,2-Di-(fluoromethyl)propanol is unique due to the presence of two fluorine atoms in its structure, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C5H10F2O |
|---|---|
Molecular Weight |
124.13 g/mol |
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C5H10F2O/c1-5(2-6,3-7)4-8/h8H,2-4H2,1H3 |
InChI Key |
KJMLNXHHSHUHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


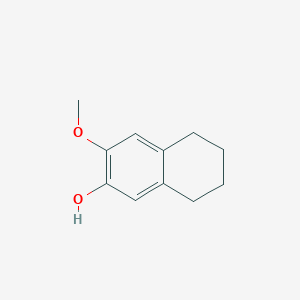
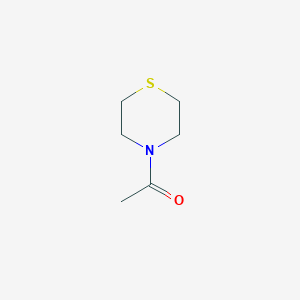
![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)
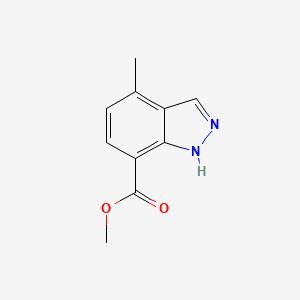
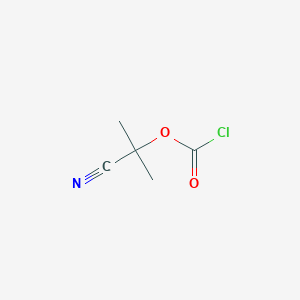

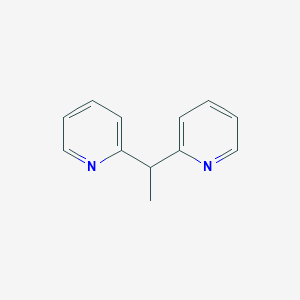
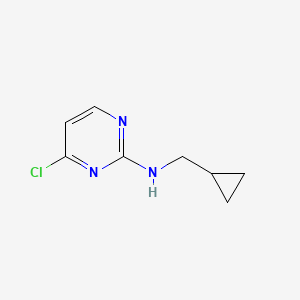
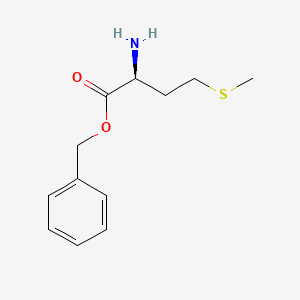
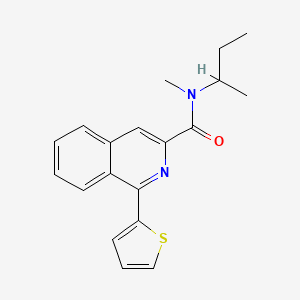
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
